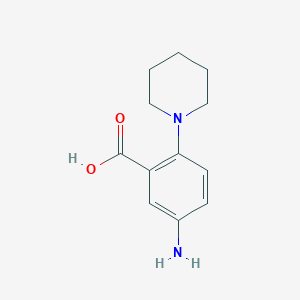

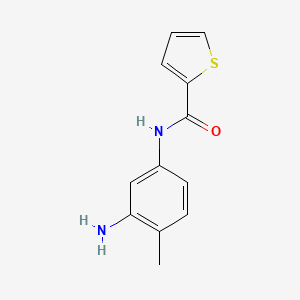

N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide and related compounds are synthesized through various chemical reactions involving thiourea derivatives, thiophene carboxamide, and other intermediates. Key methodologies include reactions of amines with isothiocyanates, Gewald reactions for thiophene synthesis, and condensation reactions to form Schiff bases. These processes are meticulously characterized by spectroscopic methods like NMR, IR, UV, and X-ray crystallography, ensuring the accurate identification of the synthesized compounds (Yeo & Tiekink, 2019), (Amr et al., 2010), (Arora et al., 2012).

Molecular Structure Analysis The molecular structures of synthesized thiophene derivatives are elucidated using X-ray crystallography, revealing the tautomeric states, conformational aspects, and hydrogen bonding patterns critical for understanding their chemical behavior and potential biological activities. Notably, thiophene derivatives demonstrate varying degrees of planarity and intramolecular interactions that contribute to their stability and reactivity (Vasu et al., 2003).

Chemical Reactions and Properties Thiophene carboxamides participate in a broad range of chemical reactions, including the formation of Schiff bases through reactions with aryl aldehydes and the synthesis of thiourea derivatives. These reactions are pivotal for further derivatization and exploration of biological activities. The reactivity of thiophene derivatives is influenced by their molecular structure, particularly the presence of substituents that can engage in hydrogen bonding and π-interactions (Shipilovskikh et al., 2020).

Physical Properties Analysis Thiophene carboxamides and related compounds exhibit distinct physical properties, such as solubility and crystallinity, which are crucial for their application in various fields. These properties are often determined by the compound's molecular structure, including the nature and position of substituents on the thiophene ring (Saeed et al., 2011).

Chemical Properties Analysis The chemical properties of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide derivatives, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization, are key factors in their application in synthesis and drug design. These properties are significantly influenced by the electronic and steric effects of substituents on the thiophene nucleus (Debruin & Boros, 1990).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Compounds similar to N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide have shown promising antibacterial and antifungal properties. For example, derivatives of thiophene-3-carboxamide have demonstrated significant activity against various microbial strains. These compounds' molecular structures, characterized by intramolecular hydrogen bonding, contribute to their biological efficacy by stabilizing their conformations and enhancing interaction with microbial targets (Vasu et al., 2003).

Antinociceptive Activity

Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide, has revealed their antinociceptive (pain-relieving) potential. These studies suggest the therapeutic possibilities of such compounds in managing pain without the side effects associated with traditional analgesics (Shipilovskikh et al., 2020).

Antitumor Activity

Some derivatives of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide have been studied for their antitumor properties. For instance, certain compounds have shown the ability to inhibit cancer cell proliferation, suggesting their potential in cancer therapy. The molecular mechanisms often involve the modulation of cell cycle and apoptosis pathways, highlighting the complex interactions these compounds have with cellular processes (Hao et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide and its analogs are crucial for understanding their chemical properties and potential applications. Studies have detailed various synthetic routes and structural analyses, providing a foundation for further exploration of their therapeutic uses (Ahmed, 2007).

Wirkmechanismus

Target of Action

N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s worth noting that certain thiophene derivatives have been found to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level depending on their specific pharmacological properties .

Eigenschaften

IUPAC Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOENHNIOLUQALG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)